Diphenylphosphinothioyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

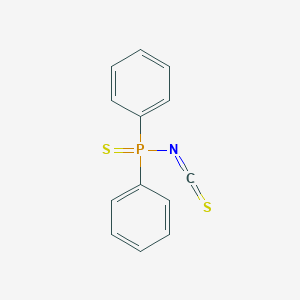

Diphenylphosphinothioyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C13H10NPS2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

General Reactivity of Isothiocyanates

Isothiocyanates (R–N=C=S) are highly electrophilic due to the electron-deficient carbon in the isothiocyanate group. Their reactivity typically involves nucleophilic attack at the carbon or sulfur atoms, leading to thiourea formation, cycloadditions, or desulfurization reactions .

Key Reaction Pathways:

-

Thiourea Formation : Reaction with primary or secondary amines yields thiourea derivatives.

R N C S R NH2→R NH C S NH R

Example: Ethyl isothiocyanate reacts with amines to form stable thioureas . -

Hydrolysis : Isothiocyanates hydrolyze in aqueous conditions to amines and carbonyl sulfide.

R N C S H2O→R NH2+COS

This reaction is pH-dependent and slower in neutral conditions . -

Cycloadditions : Participation in [4+2] cycloadditions with dienes or other electron-rich systems .

Phosphinothioyl Group Reactivity

The diphenylphosphinothioyl (–P(S)Ph2) group is a thiophosphoryl derivative known for its ability to act as a ligand or participate in phosphorylation reactions. While not directly studied in the provided sources, analogous compounds (e.g., diphenylphosphine oxides) suggest potential reactivity:

-

Nucleophilic Substitution : The sulfur atom in the P=S group may undergo substitution with nucleophiles (e.g., alcohols, thiols) .

-

Coordination Chemistry : Phosphinothioyl groups can coordinate to transition metals, influencing catalytic activity .

Hypothetical Reactions of Diphenylphosphinothioyl Isothiocyanate

Combining the reactivity of isothiocyanates and phosphinothioyl groups, the following reactions are plausible:

Thiourea Formation with Amines

Reaction with amines would yield thioureas with a phosphinothioyl substituent:

Ph2P S N C S R NH2→Ph2P S NH C S NH R

Example : Similar to phenyl isothiocyanate (PITC), which forms stable lysine adducts in biological systems .

Desulfurization Reactions

Desulfurizing agents like di-tert-butyl dicarbonate (Boc2O) or DMT/NMM/TsO− could cleave the isothiocyanate group, forming phosphinothioyl amines or carbodiimides :

Ph2P S N C S Boc2O→Ph2P S NH2+COS

Phosphorylation of Biomolecules

The phosphinothioyl group might react with thiols or hydroxyl groups in proteins or DNA, analogous to other thiophosphoryl agents .

Comparative Analysis with Related Compounds

Research Gaps and Recommendations

The provided sources lack direct data on this compound. Future studies could explore:

-

Synthesis : Using dithiocarbamate salt decomposition or phosphine-mediated catalysis .

-

Biological Screening : Testing for tubulin polymerization inhibition or HDAC modulation, as seen in other isothiocyanates .

-

Mechanistic Studies : Elucidating the role of the phosphinothioyl group in reactivity using DFT calculations .

Propiedades

Número CAS |

16523-56-1 |

|---|---|

Fórmula molecular |

C13H10NPS2 |

Peso molecular |

275.3 g/mol |

Nombre IUPAC |

isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |

Clave InChI |

BURBFXMRJHUQTI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |

SMILES canónico |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |

Sinónimos |

Diphenylphosphinothioyl isothiocyanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.